5-Iodo-2-aminoindane

Catalog No.
S584023
CAS No.
132367-76-1
M.F
C9H10IN
M. Wt
259.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-aminoindane

CAS Number

132367-76-1

Product Name

5-Iodo-2-aminoindane

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-2-amine

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

InChI

InChI=1S/C9H10IN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2

InChI Key

BIHPYCDDPGNWQO-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C=CC(=C2)I)N

Synonyms

5-IAI, 5-iodo-2-aminoindan

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N

5-Iodo-2-aminoindane, commonly referred to as 5-IAI, is a psychoactive compound classified as a releasing agent for neurotransmitters such as serotonin, norepinephrine, and dopamine. Developed in the 1990s by a research team led by David E. Nichols at Purdue University, 5-IAI is structurally related to other compounds like 3,4-methylenedioxymethamphetamine (MDMA) but possesses distinct pharmacological properties. The chemical formula for 5-IAI is C9H10INC_9H_{10}IN, with a molar mass of approximately 259.090 g/mol .

The precise mechanism by which 5-IAI exerts its effects is not fully understood. However, research suggests it functions by increasing the release of serotonin, norepinephrine, and dopamine from neurons in the brain []. This action may be similar to MDMA, which also elevates levels of these neurotransmitters, leading to feelings of euphoria, emotional connection, and increased sociability [].

5-IAI is not currently classified as a controlled substance but may be considered an analog of amphetamine due to its structural similarities []. Studies in rats indicate some degree of serotonergic neurotoxicity, highlighting potential risks associated with its use [].

The synthesis of 5-Iodo-2-aminoindane typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available indane derivatives.
  • Halogenation: Iodination is performed to introduce the iodine atom at the 5-position of the indane ring.
  • Amination: The introduction of an amino group at the 2-position can be achieved through reductive amination or other amination techniques.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to isolate pure 5-IAI .

Research on the interactions of 5-IAI with various neurotransmitter systems has revealed its complex pharmacodynamics. Studies indicate that it may interact with serotonin receptors and transporters, leading to increased serotonin release while also affecting dopamine pathways . The compound's potential for neurotoxicity raises concerns regarding its safety profile and necessitates further investigation into its long-term effects on brain health.

Several compounds share structural or functional similarities with 5-Iodo-2-aminoindane. Here are some notable examples:

Compound NameStructural SimilarityUnique Properties
3,4-Methylenedioxymethamphetamine (MDMA)Phenethylamine derivativeStrong entactogenic effects; widely studied for therapeutic use
Methylenedioxyamphetamine (MDA)Similar core structureKnown for empathogenic effects; slightly more neurotoxic than MDMA
2-AminoindaneCore structureLess potent; serves as a precursor to other psychoactive compounds
p-IodoamphetamineIodinated analogMore potent stimulant effects; higher neurotoxicity

XLogP3

2

Wikipedia

5-iodo-2-aminoindane

Dates

Modify: 2023-08-15

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